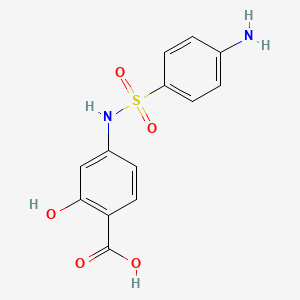
4-Sulfanilamidosalicylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Sulfanilamidosalicylic acid is a synthetic compound with the molecular formula C₁₃H₁₂N₂O₅S and a molecular weight of 308.31 g/mol . It is known for its antibacterial properties and is part of the sulfonamide class of compounds . This compound is also referred to as p-sulfanilamidosalicylic acid or 4-(p-aminobenzenesulfonamido)-2-hydroxybenzoic acid .
Méthodes De Préparation
The synthesis of 4-sulfanilamidosalicylic acid typically involves the reaction of sulfanilamide with salicylic acid under specific conditions . The process can be summarized as follows:
Reaction of Sulfanilamide with Salicylic Acid: This involves the nucleophilic attack of the amino group of sulfanilamide on the carboxyl group of salicylic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under controlled temperature conditions to ensure the formation of the desired product.
Industrial production methods for sulfonamides generally involve the reaction of primary or secondary amines with sulfonyl chlorides in the presence of organic or inorganic bases . This method is effective but requires careful control of reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
4-Sulfanilamidosalicylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . Major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
4-Sulfanilamidosalicylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-sulfanilamidosalicylic acid involves the inhibition of the bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid in bacteria, which is necessary for DNA synthesis and cell division . By competitively inhibiting this enzyme, the compound effectively prevents bacterial growth and replication .
Comparaison Avec Des Composés Similaires
4-Sulfanilamidosalicylic acid can be compared with other sulfonamide compounds such as sulfanilamide, sulfapyridine, and sulfathiazole . These compounds share a similar mechanism of action but differ in their chemical structures and specific applications:
Sulfanilamide: Known for its antibacterial properties but has higher toxicity compared to its derivatives.
Sulfapyridine: Effective against pneumonia and used in the treatment of various bacterial infections.
Sulfathiazole: Widely used during World War II for treating infections in soldiers.
The uniqueness of this compound lies in its specific structure, which combines the properties of both sulfanilamide and salicylic acid, providing a broader spectrum of antibacterial activity and potential therapeutic applications .
Propriétés
Numéro CAS |
6202-21-7 |
|---|---|
Formule moléculaire |
C13H12N2O5S |
Poids moléculaire |
308.31 g/mol |
Nom IUPAC |
4-[(4-aminophenyl)sulfonylamino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H12N2O5S/c14-8-1-4-10(5-2-8)21(19,20)15-9-3-6-11(13(17)18)12(16)7-9/h1-7,15-16H,14H2,(H,17,18) |
Clé InChI |
CDUAVAXMQCAYTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


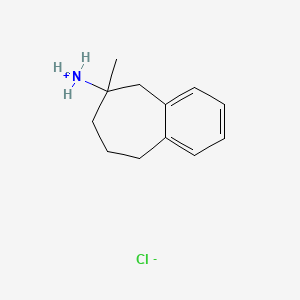
![1,6-diamino-7H-benz[de]anthracen-7-one](/img/structure/B13756008.png)
![1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13756011.png)
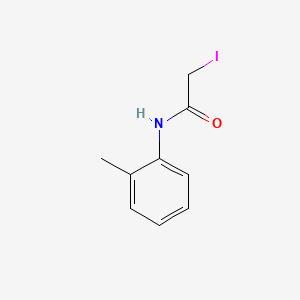
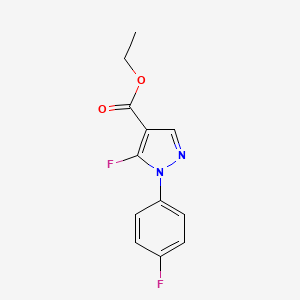
![2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B13756035.png)
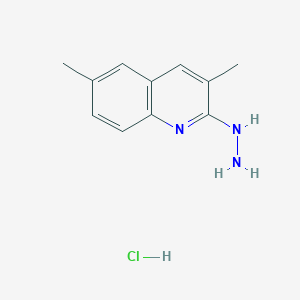
![[2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride](/img/structure/B13756055.png)
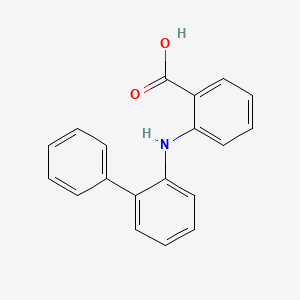
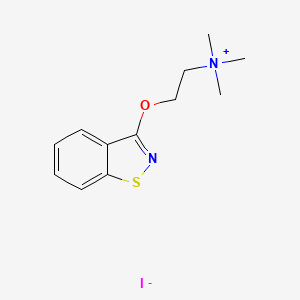
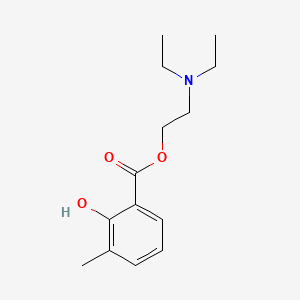
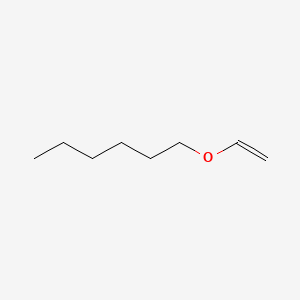
![3-Methyl-8-azaspiro[4.5]decane](/img/structure/B13756072.png)
![4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-YL)hexahydro-2H-cyclopenta[B]furan-2,5-diol](/img/structure/B13756077.png)
